3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,5-dicarbonitrile
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Overview
Description
3-(2-Cyanoethyl)bicyclo[221]heptane-2,5-dicarbonitrile is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane core structure with cyanoethyl and dicarbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,5-dicarbonitrile typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a cyanoethylating agent.
Formation of Dicarbonitrile Groups: The dicarbonitrile groups can be introduced through a reaction with a suitable nitrile precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the dicarbonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl and dicarbonitrile groups can participate in various chemical interactions, influencing the compound’s biological activity. The bicyclic core provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: Contains a double bond within the bicyclic structure.
Norbornadiene: Contains two double bonds within the bicyclic structure.
Camphene: A bicyclic monoterpene with a similar core structure.
Uniqueness
3-(2-Cyanoethyl)bicyclo[22
Properties
CAS No. |
61757-74-2 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(2-cyanoethyl)bicyclo[2.2.1]heptane-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H13N3/c13-3-1-2-10-11-5-8(12(10)7-15)4-9(11)6-14/h8-12H,1-2,4-5H2 |
InChI Key |
LKPKWHQPZBDKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C#N)C(C2C#N)CCC#N |
Origin of Product |
United States |
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